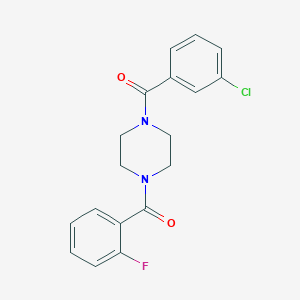
1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine (CFPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research. CFPP has been shown to possess potent pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has also been shown to improve cardiac function and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine is its potent pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is in the development of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is in the development of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine-based drugs for the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine and its potential therapeutic applications in other fields such as oncology and immunology.
Métodos De Síntesis
The synthesis of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base. This reaction leads to the formation of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine as a white solid, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of neuroscience, where 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine has been shown to possess neuroprotective properties. Studies have demonstrated that 1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine can prevent neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
1-(3-Chlorobenzoyl)-4-(2-fluorobenzoyl)piperazine |
|---|---|
Fórmula molecular |
C18H16ClFN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18(24)15-6-1-2-7-16(15)20/h1-7,12H,8-11H2 |
Clave InChI |
OZLVYKOACIKHAZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)